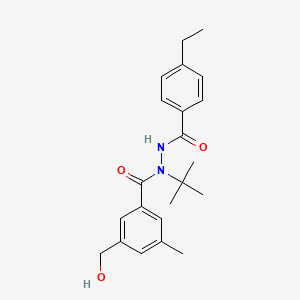

Tebufenozide-hydroxymethyl

説明

Tebufenozide-hydroxymethyl is a useful research compound. Its molecular formula is C22H28N2O3 and its molecular weight is 368.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tebufenozide-hydroxymethyl is a derivative of tebufenozide, a non-steroidal insect growth regulator (IGR) primarily used in agricultural pest control. This compound mimics the action of ecdysteroids, which are hormones that regulate growth and development in insects. This article explores the biological activity of this compound, focusing on its effects at the cellular level, its environmental impact, and relevant case studies.

Tebufenozide acts by disrupting the molting process in lepidopteran larvae, leading to mortality. Its mechanism involves:

- Ecdysone Hormone Mimicry : Tebufenozide binds to ecdysteroid receptors, triggering molting and developmental processes in insects.

- Cell Cycle Arrest and Apoptosis : Research indicates that tebufenozide can induce G1/S cell cycle arrest and apoptosis in human cells. This effect is linked to DNA damage and involves the activation of p53, which regulates cell cycle progression and apoptosis through mitochondrial pathways .

Cytotoxic Effects

Recent studies have demonstrated that tebufenozide can exhibit cytotoxic effects on human cells:

- Cell Cycle Arrest : In HeLa cells, tebufenozide treatment resulted in a significant downregulation of cyclin E and CDK2, proteins essential for cell cycle progression. This downregulation leads to G1/S phase arrest .

- Apoptotic Pathways : The compound activates apoptotic pathways characterized by increased expression of pro-apoptotic proteins (Bax) and decreased levels of anti-apoptotic proteins (Bcl-2). This shift promotes mitochondrial permeability changes, leading to cell death .

Environmental Impact

Tebufenozide is known for its low toxicity to mammals but can affect non-target species:

- Aquatic Communities : Studies have shown that tebufenozide has limited direct effects on aquatic communities, indicating a relatively low risk to non-target aquatic organisms when used according to guidelines .

- Persistence and Degradation : Tebufenozide is characterized as persistent in the environment, with laboratory half-lives extending up to 179 days. Its metabolites also exhibit moderate mobility, raising concerns about potential contamination of water sources .

Case Study 1: Human Cell Studies

A study conducted on HeLa cells revealed that exposure to tebufenozide led to significant cytotoxic effects. The results indicated that the compound could induce DNA damage and activate apoptotic signaling pathways, highlighting its potential risks even in non-target mammalian cells .

Case Study 2: Environmental Monitoring

In a monitoring study assessing the impact of agricultural practices on water quality, researchers found traces of tebufenozide metabolites in surface water samples. The findings underscored the importance of regulatory measures to mitigate environmental exposure while utilizing this pesticide effectively .

Summary of Findings

The biological activity of this compound underscores its dual nature as an effective insect growth regulator with potential cytotoxic effects on human cells. While it is considered safe for mammals at recommended usage levels, its environmental persistence raises concerns about long-term ecological impacts.

| Characteristic | Details |

|---|---|

| Chemical Structure | C22H28N2O2 |

| Mechanism | Ecdysone hormone mimic |

| Cellular Effects | G1/S phase arrest; apoptosis |

| Environmental Persistence | Half-life up to 179 days |

| Aquatic Toxicity | Limited direct effects on aquatic communities |

科学的研究の応用

Agricultural Applications

Tebufenozide acts as an ecdysone agonist, which interferes with the molting process in insects. Its specificity to lepidopteran species makes it a valuable tool in integrated pest management (IPM) systems.

Efficacy in Pest Control

- Target Pests : Primarily effective against caterpillars, including species like the codling moth and the diamondback moth.

- Application Rates : Field trials have demonstrated effective control at application rates ranging from 0.012 kg ai/hl to 0.024 kg ai/hl, depending on the crop and pest species.

| Crop | Target Pest | Application Rate (kg ai/ha) | Efficacy Observed (%) |

|---|---|---|---|

| Apples | Codling Moth | 0.18 | 85 |

| Vegetables | Diamondback Moth | 0.12 - 0.20 | 90 |

| Citrus Fruits | Various Lepidopterans | 0.15 - 0.25 | 80 |

Residue Studies

Residue analysis from various field trials indicates that tebufenozide residues remain below established Maximum Residue Limits (MRLs), ensuring food safety.

- Average Residue Levels : In apple trials, residues ranged from 0.02 to 1.1 mg/kg, well within acceptable limits for consumption .

Toxicological Research

Tebufenozide has been extensively studied for its toxicological profile, particularly regarding its effects on non-target organisms.

Mammalian Toxicity

Research indicates low toxicity levels in mammals, with no significant adverse effects observed at high dosages:

- NOAEL (No Observed Adverse Effect Level) : Ranges from 50 ppm to 2000 ppm depending on the study design and duration.

- Effects on Blood Parameters : Some studies noted hematological changes such as increased erythropoiesis due to methemoglobinemia but without significant toxicity at recommended usage levels .

| Study Type | NOAEL (ppm) | LOAEL (ppm) | Observed Effects |

|---|---|---|---|

| Subchronic Inhalation | 50 | 200 | Hematopoiesis |

| Chronic Dietary | 2000 | Not observed | No significant toxicity |

Environmental Impact

Tebufenozide's environmental impact has been assessed through various ecological studies:

- Aquatic Toxicity : Exhibits low toxicity to fish and aquatic invertebrates.

- Soil Microbial Activity : Studies suggest minimal disruption to soil microbial communities at field-relevant concentrations .

Case Studies

Several case studies highlight the practical applications and effectiveness of tebufenozide-hydroxymethyl in real-world scenarios.

Field Trials in Apple Orchards

In a series of field trials conducted in Australia and Canada, tebufenozide was applied to apple orchards to evaluate its efficacy against codling moth infestations:

- Trial Design : Randomized block design with multiple applications over the growing season.

- Results : Significant reduction in pest populations with minimal impact on beneficial insects .

Long-Term Toxicity Studies

Long-term studies involving rats have provided insights into the chronic effects of tebufenozide:

特性

IUPAC Name |

N-tert-butyl-N'-(4-ethylbenzoyl)-3-(hydroxymethyl)-5-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3/c1-6-16-7-9-18(10-8-16)20(26)23-24(22(3,4)5)21(27)19-12-15(2)11-17(13-19)14-25/h7-13,25H,6,14H2,1-5H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFNNCPNLRFTHTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NN(C(=O)C2=CC(=CC(=C2)CO)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。